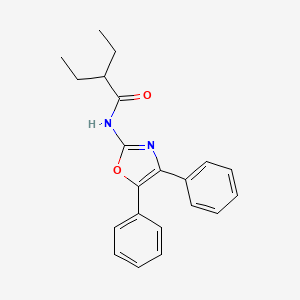![molecular formula C14H10ClFN2OS B5856832 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide, also known as ACY-1215, is a small molecule inhibitor that targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is involved in the regulation of various cellular processes, including protein degradation, cell migration, and immune responses. ACY-1215 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer, autoimmune diseases, and neurodegenerative disorders.
作用機序
4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide targets the HDAC6 enzyme, which is involved in the regulation of various cellular processes. HDAC6 is responsible for the deacetylation of α-tubulin, a protein that forms microtubules in cells. By inhibiting HDAC6, 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide increases the acetylation of α-tubulin, leading to the disruption of microtubule dynamics and the inhibition of various cellular processes, including protein degradation and cell migration.
Biochemical and Physiological Effects:
The inhibition of HDAC6 by 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has various biochemical and physiological effects. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide also inhibits the migration and invasion of cancer cells, which is important for the metastasis of cancer.
In autoimmune diseases, 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide reduces inflammation and immune cell activation by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide also reduces the activity of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has also been shown to have low toxicity in preclinical studies, making it a promising candidate for further development.
However, 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide also has a short half-life in vivo, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research and development of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide. One direction is to improve the pharmacokinetic properties of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide, such as its solubility and half-life, to increase its bioavailability and efficacy in vivo. Another direction is to develop more potent and selective HDAC6 inhibitors that can overcome the limitations of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide.
Another future direction is to investigate the potential of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide in combination with other anticancer agents, such as immunotherapies and targeted therapies. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has been shown to enhance the activity of other anticancer agents, and combination therapy may improve the efficacy of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide in cancer treatment.
In conclusion, 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide is a promising small molecule inhibitor that targets the HDAC6 enzyme. It has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer, autoimmune diseases, and neurodegenerative disorders. Further research is needed to improve the pharmacokinetic properties of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide and investigate its potential in combination therapy.
合成法
The synthesis of 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-fluoroaniline to obtain the amide derivative. The final step involves the reaction of the amide with carbon disulfide in the presence of a base to form the carbonothioyl derivative.
科学的研究の応用
4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has been extensively studied in preclinical models of cancer, autoimmune diseases, and neurodegenerative disorders. In cancer, 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, lymphoma, and solid tumors. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has also been shown to enhance the activity of other anticancer agents, such as bortezomib and lenalidomide.
In autoimmune diseases, 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has been shown to reduce inflammation and immune cell activation in preclinical models of rheumatoid arthritis and multiple sclerosis. 4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has also been shown to improve cognitive function and reduce neuroinflammation in preclinical models of Alzheimer's disease and Huntington's disease.
特性
IUPAC Name |
4-chloro-N-[(2-fluorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS/c15-10-7-5-9(6-8-10)13(19)18-14(20)17-12-4-2-1-3-11(12)16/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCVUQJYFXMSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2-fluorophenyl)carbamothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)
![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)
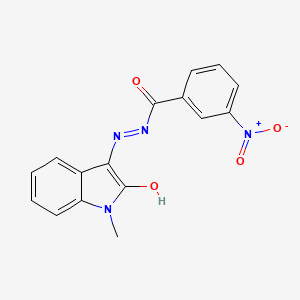
![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)

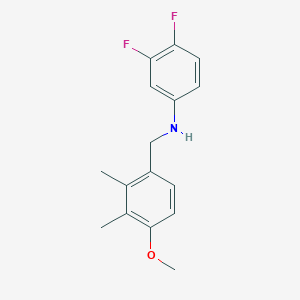

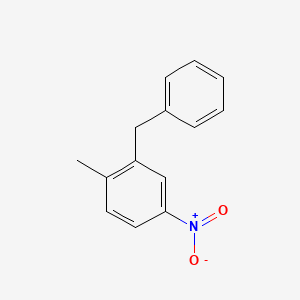
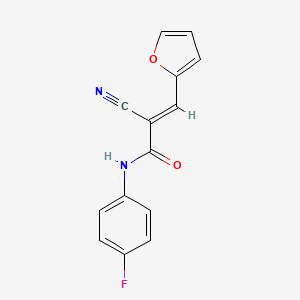
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)

